molecular formula C11H13F3N2O2S B7777165 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B7777165
M. Wt: 294.30 g/mol
InChI Key: SQXBFRFABWYXTK-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C11H13F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium complexes, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The sulfonyl group may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives, such as:

  • 1-[4-(Methyl)benzenesulfonyl]piperazine
  • 1-[4-(Chloromethyl)benzenesulfonyl]piperazine
  • 1-[4-(Fluoromethyl)benzenesulfonyl]piperazine

These compounds share a similar core structure but differ in the substituents attached to the benzenesulfonyl group. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from its analogs .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBFRFABWYXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793679-07-9
Record name 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (5.00 g, 26.8 mmol) in DCM (200 ml) was added DIPEA (9.85 ml, 56.4 mmol) and then 4-(trifluoromethyl)benzenesulfonyl chloride (7.22 g, 29.5 mmol). The reaction mixture was stirred for 1.5 hours at room temperature. The reaction mixture was then reduced to dryness in vacuo, to yield the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.85 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate in 1,4-dioxane (100 ml) was added 4M HCl in 1,4-dioxane (50 ml, 200 mmol) and 3 drops of distilled water. The reaction mixture was stirred overnight. Reaction mixture was then reduced to dryness in vacuo.
Name
1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of this 1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate in 1,4-dioxane (100 ml), 4M HCl in 1,4-dioxane (50 ml) and 3 drops of distilled water was added. The reaction mixture was stirred overnight. Reaction mixture was then reduced to dryness in vacuo.
Name
1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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